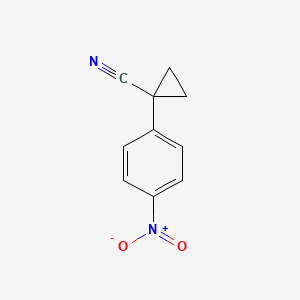

1-(4-Nitrophenyl)cyclopropanecarbonitrile

描述

Significance of Cyclopropane (B1198618) Scaffolds in Organic Chemistry and Medicinal Chemistry

The cyclopropane ring, the smallest of the carbocycles, is far more than a mere structural curiosity. Its inherent chemical and physical properties have cemented its status as a crucial building block in a multitude of chemical disciplines.

The three-membered ring of cyclopropane forces its carbon-carbon bonds into an angle of 60°, a significant deviation from the ideal 109.5° of a typical sp³-hybridized carbon atom. This deviation results in substantial angle and torsional strain, collectively known as ring strain. This stored energy within the molecule makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that chemists can exploit to forge new chemical bonds and construct more complex molecular frameworks. The bonds within the cyclopropane ring also possess a higher degree of p-character, lending them some properties reminiscent of a double bond.

Nature itself has harnessed the unique properties of the cyclopropane ring. A diverse array of natural products, exhibiting a wide spectrum of biological activities, incorporate this three-membered ring into their structures. These natural products can display insecticidal, antifungal, antimicrobial, and antitumor properties. unl.pt The rigid structure of the cyclopropane scaffold can help to lock a molecule into a specific conformation, which can be crucial for its interaction with biological targets such as enzymes and receptors.

The unique reactivity of the cyclopropane ring makes it a versatile building block in the synthesis of complex organic molecules. Ring-opening reactions of cyclopropanes can lead to the formation of linear chains with specific functional groups at defined positions. Furthermore, the cyclopropane unit can be used to introduce conformational rigidity into a molecule, a desirable trait in drug design to enhance binding affinity and selectivity for a particular biological target.

Importance of Nitrophenyl Functionality in Chemical Synthesis and Biological Activity

The nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (-NO₂), is another cornerstone of modern organic and medicinal chemistry. Its presence in a molecule can profoundly influence its chemical reactivity and biological properties.

The nitro group is a strong electron-withdrawing group, which significantly alters the electron distribution within the aromatic ring. This electronic effect makes the nitrophenyl group a key component in a variety of chemical reactions. For instance, it can activate the aromatic ring towards nucleophilic aromatic substitution. The nitro group itself can also be readily transformed into other functional groups, such as an amino group (-NH₂), which opens up a vast array of synthetic possibilities.

From a biological perspective, the nitrophenyl moiety is found in numerous compounds with a wide range of activities, including antibacterial, antifungal, and antitumor properties. The nitro group can participate in crucial interactions with biological macromolecules and can also be involved in the metabolic activation of certain drugs.

Overview of 1-(4-Nitrophenyl)cyclopropanecarbonitrile within this Context

This compound, with the chemical formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol , encapsulates the key features of both the cyclopropane and nitrophenyl functionalities. chemicalbook.com The nitrile group (-C≡N) further adds to its chemical versatility.

This molecule is a solid at room temperature and its synthesis can be achieved through a phase-transfer catalyzed reaction between 4-nitrophenylacetonitrile (B121139) and 1,2-dibromoethane (B42909). This method provides a practical route to this interesting compound.

The presence of the strained cyclopropane ring suggests a predisposition towards ring-opening reactions, offering a pathway to a variety of derivatives. The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the reactivity of both the cyclopropane ring and the nitrile group. The potential for this compound to serve as a precursor to novel biologically active molecules is significant, given the established pharmacological importance of both cyclopropane and nitrophenyl-containing compounds. Further research into the specific reactions and biological profile of this compound is poised to unveil its full potential as a valuable tool in chemical synthesis and drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHRZXOPOFLZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402846 | |

| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408328-42-7 | |

| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 1 4 Nitrophenyl Cyclopropanecarbonitrile

Direct Synthesis Approaches

Direct synthesis strategies for 1-(4-nitrophenyl)cyclopropanecarbonitrile are centered on the construction of the cyclopropane (B1198618) ring from an appropriately substituted alkene precursor. These methods are favored for their atom economy and often involve a single key transformation to build the strained three-membered ring.

Cyclopropanation Reactions

Cyclopropanation, the addition of a carbon atom to a double bond to form a cyclopropane ring, is the cornerstone for synthesizing the title compound. libretexts.org The choice of reagent and catalyst is crucial in determining the efficiency and stereoselectivity of the reaction.

A highly effective and direct method for the synthesis of nitrile-substituted cyclopropanes involves the reaction of an alkene with a diazo compound. rochester.edu Specifically, the catalytic asymmetric cyclopropanation of styrene (B11656) derivatives with diazoacetonitrile (N₂CHCN) provides a direct route to compounds like this compound. rochester.edunih.gov This reaction typically involves a transition metal catalyst that forms a metal carbene intermediate, which then transfers the ":CHCN" group to the alkene.

Several catalytic systems have been developed for this transformation:

Iron and Ruthenium Porphyrins: Chiral ruthenium and iron porphyrin complexes have been shown to catalyze the cyclopropanation of styrene derivatives with diazoacetonitrile. nih.govnih.gov These catalysts can achieve moderate to high yields and stereoselectivities. For instance, early work with chiral Ru-porphyrins resulted in moderate diastereoselectivity (20–50% de) and enantioselectivity (41–71% ee). nih.gov More recently, iron-catalyzed methods using in situ generated diazoacetonitrile have been reported to give good yields, though with moderate diastereoselectivity and no enantioselectivity without a chiral catalyst. nih.gov A highly efficient system using a chiral iron porphyrin catalyst, (+)-D₄-(por)FeCl, has demonstrated excellent results across a wide range of arylalkenes, with yields up to 99%, diastereomeric ratios (dr) up to 93:7, and enantiomeric excess (ee) values up to 98%. nih.gov

Engineered Metalloenzymes: A chemobiocatalytic strategy using engineered myoglobin (B1173299) variants, such as Mb(H64V,V68A), has been developed for the highly diastereo- and enantioselective cyclopropanation of various olefins with diazoacetonitrile. rochester.edunih.gov This biocatalytic approach offers exceptional levels of stereocontrol, often achieving up to 99.9% de and ee, and can operate at a preparative scale with high turnover numbers. nih.gov

The reaction involves the decomposition of diazoacetonitrile by the catalyst to form a carbene intermediate, which then adds across the double bond of 4-nitrostyrene (B89597) in a concerted fashion.

Table 1: Catalytic Cyclopropanation of Styrene Derivatives with Diazoacetonitrile

| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Ru-porphyrins | Styrene Derivatives | - | up to 93:7 | up to 90 | nih.gov |

| Fe(TPP)Cl | Styrene | up to 89 | up to 7:1 | - | nih.gov |

| Engineered Myoglobin | p-chlorostyrene | - | - | - | nih.gov |

| (+)-D₄-(por)FeCl | 3,4-difluorostyrene | - | - | 88 | nih.gov |

Note: Data represents a range of results from different styrene derivatives as specific data for 4-nitrostyrene was not always available.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgucalgary.ca This reagent is usually generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgthermofisher.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgucalgary.ca

The mechanism is believed to involve a concerted "butterfly-shaped" transition state where the methylene (B1212753) group is delivered to the double bond from the zinc carbenoid. nih.gov This avoids a free carbene intermediate. organic-chemistry.org While the classic Simmons-Smith reaction is effective, several variants have been developed to improve reactivity and substrate scope:

Furukawa Modification: This variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to higher yields and reproducibility. wikipedia.orgthermofisher.com

Charette Modification: Involves the use of dioxaborolane ligands to achieve high enantioselectivity in the cyclopropanation of allylic alcohols. organic-chemistry.org

Shi Modification: Utilizes a catalytic amount of a zinc salt with a chiral ligand, making it a more efficient asymmetric process. organic-chemistry.org

For the synthesis of this compound, this method would theoretically involve the reaction of a precursor like 1-cyano-1-(4-nitrophenyl)ethene with the Simmons-Smith reagent. However, the presence of the electron-withdrawing nitro and nitrile groups can deactivate the alkene towards the electrophilic carbenoid, potentially requiring harsher conditions or more reactive variants of the reagent. wikipedia.org

The formation of cyclopropanes is fundamentally linked to the chemistry of carbenes and carbenoids. libretexts.orgopenstax.org

Carbenes (R₂C:) are neutral, divalent carbon species with six valence electrons, making them highly reactive electrophiles. openstax.org They can be generated from various precursors, including diazo compounds (by photolysis, thermolysis, or metal catalysis) and haloforms (by reaction with a strong base). openstax.orgmasterorganicchemistry.com When a carbene reacts with an alkene, it adds across the double bond in a single, concerted step to form a cyclopropane. openstax.org This concerted mechanism ensures that the stereochemistry of the alkene is retained in the product. libretexts.org The reaction of diazoacetonitrile with 4-nitrostyrene, catalyzed by a metal, proceeds through a metal-carbene intermediate. nih.govutdallas.edu

Carbenoids are metal-complexed reagents that exhibit carbene-like reactivity. libretexts.org The Simmons-Smith reagent (ICH₂ZnI) is a prime example of a carbenoid. libretexts.orgorganic-chemistry.org These reagents are generally more stable and selective than free carbenes. They transfer a methylene (or substituted methylene) group to an alkene, also in a stereospecific manner, but without the formation of a free carbene species. ucalgary.caorganic-chemistry.org

In the context of synthesizing this compound, both pathways are viable. The use of diazoacetonitrile exemplifies the carbene pathway (via a metal-carbene complex), while the Simmons-Smith reaction represents the carbenoid pathway.

Introduction of the Nitrile Group

The incorporation of the nitrile (-CN) functional group is a critical step in the synthesis. In the most direct approaches, this group is introduced simultaneously with the formation of the cyclopropane ring.

From Diazoacetonitrile: The most elegant and direct method utilizes diazoacetonitrile as the carbene precursor. rochester.edunih.gov In this one-step cyclopropanation reaction with 4-nitrostyrene, both a new C-C bond of the ring and the C-CN bond are formed in the key transformation, making it a highly efficient strategy.

From α-Cyano Alkenes: An alternative, though less direct, cyclopropanation approach would start with an alkene that already contains the nitrile group, such as 2-(4-nitrophenyl)acrylonitrile. This substrate could then be treated with a methylene-transfer reagent like the Simmons-Smith reagent or diazomethane.

Nucleophilic Substitution: A multi-step, non-direct approach would involve first synthesizing 1-(bromomethyl)-1-(4-nitrophenyl)cyclopropane and then performing a nucleophilic substitution reaction using a cyanide salt, such as sodium or potassium cyanide, to displace the bromide and install the nitrile group. chemguide.co.ukchemistrysteps.com

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl moiety is typically incorporated by starting with a precursor that already contains this group. This is the most common and logical strategy, as it avoids potentially low-yielding or non-selective nitration steps later in the synthesis.

Using 4-Nitrostyrene: The most prevalent direct synthesis method starts with 4-nitrostyrene. nih.govbeilstein-journals.org This commercially available or easily prepared alkene serves as the backbone, containing the phenyl ring and the double bond in the correct arrangement. The cyclopropanation reaction then builds the three-membered ring onto this pre-existing structure.

Using 4-Nitrobenzaldehyde (B150856): An alternative route could involve a Knoevenagel condensation of 4-nitrobenzaldehyde with a compound containing an active methylene group, such as malononitrile (B47326), followed by a subsequent reaction to form the cyclopropane ring. For instance, a condensation with malononitrile would yield 2-(4-nitrobenzylidene)malononitrile, which could then potentially be converted to the desired cyclopropane.

Nitration of Phenyl-Substituted Cyclopropane Precursors

A direct approach to this compound involves the electrophilic nitration of a 1-phenylcyclopropanecarbonitrile (B1362556) precursor. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. alevelh2chemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The regioselectivity of the nitration is governed by the electronic effects of the substituents on the benzene (B151609) ring. The cyclopropyl (B3062369) group is an activating group and is known to be an ortho, para-director in electrophilic aromatic substitution reactions. Conversely, the cyano group is a deactivating group and a meta-director. In the case of 1-phenylcyclopropanecarbonitrile, the directing effects of these two groups are synergistic, favoring the introduction of the nitro group at the para position, with the ortho position being sterically hindered.

The reaction is typically carried out at a controlled temperature, as higher temperatures can lead to the formation of dinitro-substituted byproducts. alevelh2chemistry.com The reaction mixture is then quenched with water, and the desired this compound is isolated through extraction and purification techniques such as crystallization or chromatography.

Table 1: Reaction Conditions for Electrophilic Nitration

| Reagents | Catalyst | Temperature | Product |

| Concentrated Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 0-50 °C | This compound |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Pd-catalyzed)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile method for the formation of the C-C bond between the phenyl ring and the cyclopropane moiety. libretexts.org This approach can be designed in two ways:

Coupling of a halocyclopropanecarbonitrile with a 4-nitrophenylboronic acid derivative.

Coupling of a 4-halonitrobenzene with a cyclopropylboronic acid derivative, followed by introduction of the nitrile group.

The Suzuki-Miyaura reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. libretexts.org The reaction has been shown to be effective with nitroarenes as coupling partners. nih.gov

For instance, the coupling of 1-bromo-4-nitrobenzene (B128438) with a suitable cyclopropyl coupling partner can be employed. researchgate.netresearchgate.net A potential route could involve the palladium-catalyzed cross-coupling of 1-bromo-4-nitrobenzene with a cyclopropylmagnesium bromide in the presence of a zinc halide additive, followed by the introduction of the nitrile functionality. nih.gov

Alternatively, a palladium-catalyzed cyanation of a 1-(4-nitrophenyl)cyclopropyl halide could be envisioned, although this would require the synthesis of the halogenated precursor.

Table 2: Key Components of a Suzuki-Miyaura Coupling for Aryl-Cyclopropyl Bond Formation

| Aryl Partner | Cyclopropyl Partner | Catalyst | Base |

| 1-Bromo-4-nitrobenzene | Cyclopropylboronic acid or its ester | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | K₂CO₃, Cs₂CO₃, etc. |

| 4-Nitrophenylboronic acid | 1-Halocyclopropanecarbonitrile | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | K₂CO₃, Cs₂CO₃, etc. |

Indirect and Multi-Step Synthetic Routes

Modification of Pre-formed Cyclopropane Derivatives

A common and reliable strategy for the synthesis of this compound is the conversion of the corresponding carboxylic acid. 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a known intermediate that can be prepared through various methods.

The conversion of the carboxylic acid to the nitrile is typically a two-step process:

Amide Formation: The carboxylic acid is first converted to the primary amide, 1-(4-nitrophenyl)cyclopropanecarboxamide (B1510273). This can be achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acid chloride, which is then treated with ammonia.

Dehydration of the Amide: The resulting amide is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

This sequence provides a controlled and often high-yielding route to the desired nitrile.

As mentioned above, 1-(4-nitrophenyl)cyclopropanecarboxamide is a key intermediate in the synthesis of the target nitrile from the corresponding carboxylic acid. The dehydration of this amide is the final step in this pathway.

Alternatively, one could start from an ester of 1-(4-nitrophenyl)cyclopropanecarboxylic acid. The ester can be converted to the primary amide by treatment with ammonia. This is then followed by the dehydration step to afford this compound. The choice between starting from the carboxylic acid or the ester often depends on the availability and ease of synthesis of the starting materials.

Table 3: Reagents for the Conversion of Carboxylic Acid/Amide to Nitrile

| Starting Material | Intermediate | Reagent for Step 1 (Amide Formation) | Reagent for Step 2 (Dehydration) | Final Product |

| 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid | 1-(4-Nitrophenyl)cyclopropanecarboxamide | 1. SOCl₂2. NH₃ | P₂O₅, SOCl₂, (CF₃CO)₂O | This compound |

Donor-Acceptor Cyclopropane Strategies

Donor-acceptor cyclopropanes are valuable intermediates in organic synthesis due to their facile ring-opening and participation in various cycloaddition reactions. A plausible route to this compound using this strategy involves a Michael-initiated ring-closure (MIRC) reaction. nih.govresearchgate.net

This approach could involve the reaction of a Michael acceptor, such as an α-bromo-α,β-unsaturated nitrile, with a nucleophile bearing the 4-nitrophenyl group. For example, the reaction of 4-nitrophenylacetonitrile (B121139) with an appropriate electrophile could lead to the formation of the cyclopropane ring.

A more direct donor-acceptor approach would be the reaction of 4-nitrostyrene (the acceptor) with a nucleophile that can deliver the cyano-substituted carbon of the cyclopropane ring. researchgate.netrsc.org For instance, a stabilized ylide, such as a cyanomethylide, could react with 4-nitrostyrene in a cyclopropanation reaction. The nitro group in 4-nitrostyrene makes the double bond electron-deficient and thus a good Michael acceptor, facilitating the initial nucleophilic attack that leads to the cyclopropane ring formation. beilstein-journals.org This method offers a convergent approach to the target molecule.

Table 4: Potential Donor-Acceptor Strategy for Synthesis

| Acceptor (Electron-deficient alkene) | Donor (Nucleophile) | Reaction Type |

| 4-Nitrostyrene | Stabilized cyanomethylide or related nucleophile | Michael Addition/Cyclization |

| α-Bromo-α,β-unsaturated nitrile | 4-Nitrophenylacetonitrile anion | Michael-Initiated Ring Closure |

Utilizing Cyclopropanecarbonitrile (B140667) Precursors

The synthesis of functionalized cyclopropanes, such as this compound, can be efficiently achieved through Michael-initiated ring closure (MIRC) reactions. This strategy often involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization. A convenient and efficient method for the synthesis of dinitrile-substituted cyclopropanes has been developed using readily accessible 2-arylacetonitriles and α-bromoennitriles under transition-metal-free conditions. nih.govrsc.org This tandem Michael-type addition followed by intramolecular cyclization offers good functional group tolerance and operational simplicity. nih.govrsc.org

Another relevant precursor approach involves the use of doubly activated cyclopropanes. For instance, 1-nitro- and 1-cyano-cyclopropyl ketones can be prepared from the cyclopropanation of alkenes with diazo compounds. nih.gov These resulting cyclopropanes serve as valuable synthetic precursors for more complex molecules. nih.gov A specific synthesis of a related compound, 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, was achieved starting from 4-nitrobenzaldehyde in a three-step process, highlighting the use of nitrophenyl-containing precursors. atlantis-press.com The synthesis began with 2-(4-nitrobenzylidene)malononitrile, which was then converted to 3-(4-nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile. atlantis-press.com

The general applicability of using nitrile-containing precursors is further demonstrated by the synthesis of various nitrile-substituted cyclopropanes via transition-metal-catalyzed olefin functionalization with diazoacetonitrile. nih.govrsc.org

Flow Chemistry Approaches for Cyclopropyl Carbonyl Compounds

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of cyclopropane derivatives, offering advantages in scalability, safety, and process control. mdpi.comnih.govresearchgate.netunica.it This methodology has been successfully applied to the synthesis of cyclopropyl carbonyl compounds, which are structurally related to cyclopropanecarbonitriles.

A straightforward, continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed from 2-hydroxycyclobutanones and aryl thiols. mdpi.comnih.govresearchgate.netunica.it This acid-catalyzed procedure allows for the multigram, scalable synthesis of these cyclopropyl adducts under mild conditions, utilizing a reusable solid catalyst like Amberlyst-35. mdpi.comnih.govresearchgate.netunica.it The use of packed-bed reactors with such catalysts is a key feature of these flow systems. mdpi.comresearchgate.net This approach is not only efficient but also aligns with the principles of green chemistry. nih.govunica.it

Similarly, a two-step continuous-flow telescoped synthesis of 1,1-cyclopropane aminoketones has been achieved. researchgate.net This process involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by their reaction with amines in a tandem condensation and ring-contraction reaction. researchgate.net This method provides a library of cyclopropylamines with good chemical yields, high productivity, and short residence times. researchgate.net Although these examples focus on carbonyl and amino derivatives, the principles are directly transferable to the synthesis of nitrile-containing cyclopropanes, suggesting that flow chemistry is a viable and advantageous strategy for producing compounds like this compound on a larger scale.

Stereoselective Synthesis and Chirality Control

The control of stereochemistry is a critical aspect in the synthesis of complex molecules. For cyclopropanes, which can possess multiple chiral centers, achieving high diastereo- and enantioselectivity is a significant synthetic challenge.

A highly diastereo- and enantioselective method for the synthesis of nitrile-substituted cyclopropanes has been developed using myoglobin-mediated carbene transfer catalysis. nih.gov This chemobiocatalytic strategy utilizes an engineered myoglobin catalyst for the asymmetric cyclopropanation of olefins with ex situ generated diazoacetonitrile, achieving up to 99.9% diastereomeric and enantiomeric excess. nih.gov

For nitro-substituted cyclopropanes, an organocatalytic domino Michael-addition/intramolecular-alkylation strategy has been successfully employed. nih.gov The reaction of β,γ-unsaturated α-ketoesters with bromonitromethane (B42901) provides highly functionalized nitrocyclopropanes with good yields and high enantioselectivities (up to 96% ee). nih.gov Other approaches for stereoselective synthesis include a three-component reaction based on α-thiocyanate ketones. jst.go.jp

The development of chiral catalysts is central to these methodologies. Chiral-at-metal Rh(III) complexes, for instance, have been used for the enantioselective [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles to produce 1,2,3-trisubstituted chiral cyclopropanes. acs.org Furthermore, a novel strategy combining chiral auxiliaries with substrate-directable reactions has been described for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, involving an aldol–cyclopropanation–retro-aldol sequence. rsc.org These advanced methods provide powerful tools for controlling the chirality of functionally substituted cyclopropanes like this compound.

Novel and Promising Synthetic Strategies for Functionally Substituted Cyclopropanes

The demand for new cyclopropane derivatives in fields like medicinal chemistry and materials science drives the development of innovative synthetic methods. researchgate.netbulletin.am Traditional methods for cyclopropanation often face limitations such as harsh reaction conditions, limited substrate scope, or low selectivity. researchgate.netbulletin.amresearchgate.net

One promising new strategy involves an atom transfer radical addition (ATRA) approach followed by a dehalogenation-cyclopropanation step using a Zn/Cu system. bulletin.am This method offers milder reaction conditions, improved efficiency, and higher yields compared to some traditional techniques. bulletin.am

Another innovative approach is the use of biocatalysis, as seen in the myoglobin-catalyzed synthesis of nitrile-substituted cyclopropanes. nih.gov Engineered enzymes can provide unparalleled levels of stereocontrol. nih.govnih.gov Myoglobin variants have also been used for the highly diastereo- and enantioselective synthesis of cyclopropyl ketones from diazoketones, demonstrating broad substrate scope. nih.gov

The synthesis of acylated nitrocyclopropanes, previously a synthetic challenge, has been achieved through the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrene, followed by a cyclization step where the bulkiness of the acyl group directs the reaction towards the desired cyclopropane product. beilstein-journals.org Additionally, base-promoted Michael-initiated ring closure (MIRC) reactions provide a highly efficient, transition-metal-free route to dinitrile-substituted cyclopropanes from simple starting materials. nih.govrsc.org These novel strategies expand the toolkit available to chemists for the efficient and selective synthesis of functionally substituted cyclopropanes. researchgate.netbulletin.am

The following table summarizes the key features of the discussed synthetic strategies.

Reactivity and Reaction Mechanisms of 1 4 Nitrophenyl Cyclopropanecarbonitrile

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring in 1-(4-nitrophenyl)cyclopropanecarbonitrile is activated towards ring-opening by the presence of both the electron-donating phenyl group (acting as a donor) and the electron-withdrawing nitrile group (acting as an acceptor). This "donor-acceptor" nature polarizes the C1-C2 bond of the cyclopropane ring, making it susceptible to attack by both nucleophiles and electrophiles. researchgate.net

Nucleophilic Ring Opening

The polarized nature of the cyclopropane ring in donor-acceptor cyclopropanes facilitates nucleophilic attack. In the case of this compound, the carbon atom bearing the 4-nitrophenyl group is the electrophilic center. Nucleophiles attack this carbon, leading to the cleavage of the distal C-C bond of the cyclopropane ring in a formal SN2-type reaction. nih.gov This process is driven by the relief of ring strain and the formation of a stable carbanion, which is stabilized by the adjacent nitrile group.

The reaction typically proceeds via a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the bond being broken. This results in the formation of a γ-functionalized nitrile product. A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and stabilized carbanions. researchgate.net The reaction is often catalyzed by Lewis acids or Brønsted acids, which further activate the cyclopropane ring towards nucleophilic attack. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

| Nucleophile | Catalyst | Product Type | Reference |

| Amines | Lewis Acid (e.g., Sc(OTf)₃) | γ-Amino Nitriles | researchgate.net |

| Alcohols | Brønsted Acid (e.g., TfOH) | γ-Alkoxy Nitriles | researchgate.net |

| Indoles | Lewis Acid (e.g., Yb(OTf)₃) | γ-(Indol-3-yl) Nitriles | researchgate.net |

| Malonates | Base (e.g., NaH) | γ-Dinitrile Esters | rsc.org |

Electrophilic Ring Opening

While less common than nucleophilic ring-opening for donor-acceptor cyclopropanes, electrophilic attack can also induce ring cleavage. Electrophilic addition to the cyclopropane ring typically involves the initial interaction of an electrophile with the π-character of the C-C bonds. wikipedia.org For this compound, the reaction would likely be initiated by an electrophile attacking the C-C bond opposite to the substituents, which is the most electron-rich. This would lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile.

The regioselectivity of the electrophilic ring-opening is influenced by the stability of the resulting carbocation. The presence of the phenyl group can stabilize a positive charge at the benzylic position through resonance. Therefore, electrophilic attack is expected to favor the formation of a carbocation at the carbon bearing the 4-nitrophenyl group. Subsequent attack by a nucleophile would yield a 1,3-difunctionalized product. Common electrophiles used in these reactions include halogens, protic acids, and mercuric acetate (B1210297). wikipedia.orglibretexts.orgvaia.com

Enzyme-Mediated Ring Opening

The enzymatic degradation of cyclopropane-containing molecules is a known biological process. nih.gov While specific studies on the enzyme-mediated ring opening of this compound are not available, it is plausible that certain enzymes could catalyze this transformation. Enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 monooxygenases, could potentially oxidize the cyclopropane ring, leading to its cleavage.

Furthermore, some bacteria possess nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, which can hydrolyze nitrile groups. d-nb.inforesearchgate.netresearchgate.netnih.gov It is conceivable that a microorganism could possess an enzymatic system capable of first opening the cyclopropane ring and then metabolizing the resulting nitrile-containing intermediate. The biosynthesis of some natural products involves the enzymatic formation and opening of cyclopropane rings, often proceeding through radical or ionic intermediates. nih.gov

Thermodynamic Driving Forces and Strain Release

The primary thermodynamic driving force for the ring-opening reactions of this compound is the release of ring strain. Cyclopropane possesses a significant amount of strain energy, estimated to be around 27.5 kcal/mol, due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). libretexts.org This inherent instability makes the three-membered ring susceptible to cleavage, leading to the formation of more stable, acyclic products.

The total strain energy in a cycloalkane is a combination of angle strain, torsional strain (from eclipsing interactions), and steric strain. nih.gov In cyclopropane, the planar structure forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, contributing to the torsional strain. The conversion of the sp³-hybridized carbons of the cyclopropane ring to more stable sp³ or sp² hybridized carbons in the ring-opened product is an energetically favorable process that drives these reactions forward.

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations, most notably hydrolysis.

Hydrolysis Reactions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds in a stepwise manner, with an amide intermediate being formed initially.

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the nitrile carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) ion.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid.

Table 2: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic Acid |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), heat | Amide | Carboxylate Salt (acidification needed for carboxylic acid) |

This table provides general information on nitrile hydrolysis.

Nucleophilic Additions to the Nitrile

The nitrile (-CN) group in this compound features a carbon atom triple-bonded to a nitrogen atom. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. The nitrile group is known for its high reactivity and its ability to participate in a variety of chemical reactions, including nucleophilic additions. ontosight.ai

These reactions typically involve the addition of a nucleophile to the carbon-nitrogen triple bond, followed by subsequent reaction steps, often involving hydrolysis, to yield a variety of products. The specific outcome depends on the nucleophile used and the reaction conditions.

Table 1: Potential Nucleophilic Addition Reactions at the Nitrile Group

| Nucleophile | Reagent/Conditions | Intermediate Product | Final Product | Product Class |

| Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Carboximidic acid / Amide | 1-(4-Nitrophenyl)cyclopropanecarboxylic acid | Carboxylic Acid |

| Alcohol (ROH) | Acid catalyst (e.g., HCl) | Imidate | Ester | Ester |

| Grignard Reagent (R-MgX) | 1. Diethyl ether 2. H₃O⁺ workup | Imine | Ketone | Ketone |

| Reducing Agent (e.g., LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | Imine | (1-(4-Nitrophenyl)cyclopropyl)methanamine | Primary Amine |

| Organolithium Reagent (R-Li) | 1. Diethyl ether or THF 2. H₃O⁺ workup | Imine | Ketone | Ketone |

Reactions Involving the Nitrophenyl Group

The 4-nitrophenyl group is a key driver of reactivity in the molecule. The strongly electron-withdrawing nature of the nitro group significantly influences the aromatic ring's susceptibility to certain reactions.

Aromatic rings are typically nucleophilic, but the presence of potent electron-withdrawing substituents can render them electrophilic and capable of undergoing nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group in this compound acts as a strong activating group for SNAr reactions. youtube.com It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. nih.gov However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism. nih.govresearchgate.net In the case of this compound, a good leaving group would need to be present on the ring for this reaction to occur, as neither the cyclopropyl (B3062369) nor the nitrile group is a typical leaving group. If a leaving group (e.g., a halide) were present at a position ortho or para to the nitro group, the molecule would be highly susceptible to SNAr.

Table 2: Hypothetical SNAr Reactions on a Halogenated Derivative (Assuming a derivative like 1-(2-chloro-4-nitrophenyl)cyclopropanecarbonitrile)

| Nucleophile | Reagent | Product |

| Methoxide | NaOCH₃ | 1-(2-methoxy-4-nitrophenyl)cyclopropanecarbonitrile |

| Ammonia | NH₃ | 1-(2-amino-4-nitrophenyl)cyclopropanecarbonitrile |

| Piperidine | C₅H₁₀NH | 1-(4-nitro-2-(piperidin-1-yl)phenyl)cyclopropanecarbonitrile |

| Hydroxide | NaOH | 1-(2-hydroxy-4-nitrophenyl)cyclopropanecarbonitrile |

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel is a common and clean method. masterorganicchemistry.comwikipedia.org Chemical reductions often employ metals like iron, tin, or zinc in acidic conditions. masterorganicchemistry.com Other reagents like sodium hydrosulfite or tin(II) chloride can also be effective. wikipedia.org The choice of reagent can be crucial for chemoselectivity, especially when other reducible functional groups, such as the nitrile, are present. For instance, certain conditions can selectively reduce the nitro group while leaving the nitrile intact.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in Ethanol or Ethyl Acetate | 1-(4-Aminophenyl)cyclopropanecarbonitrile | Generally high yields and clean reactions. masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Fe, Sn, or Zn with HCl | 1-(4-Aminophenyl)cyclopropanecarbonitrile | Classic and cost-effective method. masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂·2H₂O in Ethyl Acetate or Ethanol | 1-(4-Aminophenyl)cyclopropanecarbonitrile | A mild and often selective reducing agent. wikipedia.org |

| Sodium Borohydride/Transition Metal | NaBH₄ with Ni(PPh₃)₄ or NiCl₂ | 1-(4-Aminophenyl)cyclopropanecarbonitrile | Can offer good selectivity under mild conditions. researchgate.netjsynthchem.com |

| Transfer Hydrogenation | Ammonium formate, Hydrazine (B178648) with Pd/C or Raney Ni | 1-(4-Aminophenyl)cyclopropanecarbonitrile | Avoids the use of gaseous hydrogen. wikipedia.org |

Intermediate reduction products such as nitroso and hydroxylamine (B1172632) derivatives can also be formed. nih.gov Under certain conditions, using reagents like zinc metal, reductive coupling can occur to form azo or hydrazine compounds. wikipedia.org

Intermolecular and Intramolecular Reactions

The strained cyclopropane ring, substituted with both an electron-withdrawing group (nitrile) and a group that can be electron-donating upon modification (the phenyl ring, especially after nitro reduction), classifies this molecule as a donor-acceptor cyclopropane. Such systems are known to undergo ring-opening reactions.

Under basic conditions, deprotonation could potentially occur at the carbon bearing the nitrile, followed by ring-opening. Alternatively, activation of the aryl ring can facilitate the cleavage of the cyclopropane. For instance, an approach used for other donor-acceptor cyclopropanes involves enhancing the electron-donating ability of the aryl group to promote ring-opening and reaction with nucleophiles in a homo-Michael addition. rsc.org

Intramolecular reactions are also conceivable, should a suitable reacting partner be introduced into the molecule. For example, reduction of the nitro group to an amine, followed by hydrolysis of the nitrile to a carboxylic acid, would create an amino acid derivative capable of intramolecular cyclization to form a lactam. The study of intramolecular ene reactions involving nitroso compounds highlights the potential for complex cyclizations based on the functional groups present on a molecule. ucl.ac.uk

Catalytic Activation of Cyclopropanes

The inherent ring strain of cyclopropanes provides a thermodynamic driving force for C-C bond cleavage. nih.gov Transition metal catalysts, particularly those based on rhodium, palladium, or nickel, can activate the C-C bonds of cyclopropanes, leading to a variety of synthetic transformations. This activation typically proceeds through the formation of a metallacyclobutane intermediate, which can then undergo processes like reductive elimination, β-carbon elimination, or insertion reactions.

For this compound, a catalytic system could potentially activate the C-C bonds adjacent to the activating phenyl and nitrile substituents. This could lead to ring-opening polymerization, cycloaddition reactions with unsaturated partners, or rearrangement products. While methods for the catalytic activation of unstrained C-C bonds are challenging, the strain energy of the cyclopropane ring makes it a more feasible substrate. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving this compound are governed by thermodynamic and kinetic factors specific to each transformation.

Nucleophilic Aromatic Substitution (SNAr) : The kinetics of SNAr reactions are highly dependent on the stability of the Meisenheimer intermediate. The strong electron-withdrawing nitro group significantly lowers the activation energy for the formation of this intermediate, accelerating the reaction. youtube.com The reaction rate is typically first order in both the aromatic substrate and the nucleophile.

Nitro Group Reduction : The reduction of a nitro group to an amine is a thermodynamically highly favorable process due to the formation of strong N-H and O-H (in water) bonds. Kinetically, the reaction barriers vary widely depending on the chosen method, with catalytic hydrogenation often proceeding rapidly under mild conditions.

Cyclopropane Ring-Opening : The release of ring strain (approximately 27 kcal/mol for an unsubstituted cyclopropane) provides a significant thermodynamic driving force for reactions involving the cleavage of the three-membered ring. Kinetically, these reactions often require activation, either by acids, bases, or transition metal catalysts, to overcome the activation energy for C-C bond breaking. nih.gov

Kinetic studies on analogous systems, such as the aminolysis of 4-nitrophenyl carbonates, reveal detailed mechanistic insights. For example, Brønsted-type plots, which correlate reaction rates with the pKₐ of the nucleophile, can indicate the degree of bond formation in the transition state and whether the reaction proceeds through a stepwise or concerted mechanism. nih.govresearchgate.net Studies on related compounds have shown low activation enthalpies and large negative entropies of activation for certain reactions, suggesting highly ordered transition states. rsc.orgnih.gov

Table 4: Illustrative Kinetic Parameters from Related Systems

| Reaction System | Kinetic Parameter | Value | Significance | Reference |

| 1-Nitro-1(4-nitrophenyl)alkanes + DBU | ΔH‡ (Activation Enthalpy) | 15.4 - 19.9 kJ/mol | Low activation barrier | rsc.org |

| 1-Nitro-1(4-nitrophenyl)alkanes + DBU | ΔS‡ (Activation Entropy) | -131 to -147 J/mol·K | Highly ordered transition state | rsc.org |

| Aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate | ΔS‡ (Catalyzed) | -61.7 cal/mol·K | Suggests a cyclic transition state | nih.gov |

| Aminolysis of 4-chlorophenyl 4-nitrophenyl carbonate | βₙᵤ꜀ (Brønsted coefficient) | 0.2 to 0.9 | Indicates a change in the rate-determining step with nucleophile basicity | nih.govresearchgate.net |

These examples from related structures underscore the complex interplay of electronic and steric factors that govern the reactivity of molecules containing the 4-nitrophenyl moiety.

Computational and Theoretical Studies of 1 4 Nitrophenyl Cyclopropanecarbonitrile

Electronic Structure Analysis

The electronic character of 1-(4-Nitrophenyl)cyclopropanecarbonitrile is dominated by the interplay between the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups and the phenyl and cyclopropane (B1198618) rings.

Density Functional Theory (DFT) Calculations

A hypothetical DFT analysis at a common level of theory, such as B3LYP with a 6-31G* basis set, would likely reveal the following:

Molecular Geometry: The molecule would adopt a conformation that minimizes steric hindrance between the bulky 4-nitrophenyl group and the cyclopropane ring. The bond angles within the cyclopropane ring would be constrained to approximately 60 degrees, indicative of significant ring strain.

Electron Density: A high electron density would be localized on the oxygen atoms of the nitro group and the nitrogen atom of the cyano group due to their high electronegativity. The phenyl ring would exhibit delocalized pi-electron density, influenced by the strong electron-withdrawing nature of the nitro group.

Table 1: Predicted Geometrical Parameters from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

|---|---|

| C-C (cyclopropane) | ~1.51 Å |

| C-CN | ~1.47 Å |

| C-Phenyl | ~1.49 Å |

| C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

Molecular Orbital Theory (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule capable of donating electrons. Conversely, the LUMO is anticipated to be centered on the nitrophenyl moiety, specifically involving the π* orbitals of the nitro group, which is a strong electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Due to the presence of strong electron-withdrawing groups, this compound is predicted to have a relatively small HOMO-LUMO gap, suggesting it could be chemically reactive.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -8.0 |

| LUMO | -2.5 to -3.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential would be concentrated around the oxygen atoms of the nitro group and the nitrogen of the cyano group. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the phenyl and cyclopropane rings would exhibit positive electrostatic potential, making them potential sites for nucleophilic attack. The carbon atom of the cyano group would also show some positive character.

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the cyclopropane ring and the phenyl group. Due to the steric bulk of the ortho hydrogens on the phenyl ring and the substituents on the cyclopropane ring, free rotation is likely hindered. The most stable conformation would be one where the phenyl ring is twisted relative to the plane of the cyclopropane ring to minimize steric repulsion. The exact dihedral angle would be determined by the balance between steric hindrance and the electronic effects of conjugation.

Reaction Mechanism Prediction and Validation

The synthesis of this compound can be conceptually approached through several synthetic routes. One plausible mechanism involves the reaction of 4-nitrobenzyl cyanide with a suitable 1,2-dihaloethane in the presence of a strong base. The base would deprotonate the benzylic carbon, creating a carbanion that then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

Computational modeling of this reaction mechanism would involve locating the transition states for each step and calculating their activation energies. This would help in validating the proposed pathway and understanding the factors that control the reaction rate and yield.

Structure-Activity Relationship (SAR) Studies

Nitrophenyl Group: The 4-nitrophenyl group is a common pharmacophore. Its electron-withdrawing nature can influence binding to biological targets. Variations in the position and nature of substituents on the phenyl ring would be expected to significantly alter biological activity.

Cyclopropane Ring: The cyclopropane ring acts as a rigid scaffold, holding the phenyl and cyano groups in a specific spatial orientation. This conformational rigidity can be crucial for fitting into a specific binding site of a biological target.

Cyano Group: The cyano group can participate in hydrogen bonding and dipole-dipole interactions, which can be important for receptor binding.

A systematic SAR study would involve synthesizing analogs with modifications to each of these three components and evaluating their biological activity to build a predictive model.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Lack of Publicly Available Research Data Precludes Analysis of this compound Molecular Dynamics

Despite the utility of MD simulations in modern chemical research, it appears that this compound has not been the subject of such an investigation, or at least, the findings have not been published in accessible literature. Consequently, the creation of a detailed article on the molecular dynamics simulations of this compound, complete with research findings and data tables as requested, is not feasible at this time. The absence of primary research on this topic prevents a scientifically accurate and verifiable discussion as outlined.

Further research in the field of computational chemistry may, in the future, include studies on this compound, which would then enable a detailed analysis of its dynamic properties. Until such research is conducted and published, this area remains unexplored.

Applications of 1 4 Nitrophenyl Cyclopropanecarbonitrile in Organic Synthesis

As a Building Block for More Complex Molecules

The structure of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, featuring a donor-acceptor cyclopropane (B1198618) system, renders it an excellent building block for constructing intricate molecular frameworks. nih.govresearchgate.net The inherent ring strain of the cyclopropane moiety, coupled with the strong electron-withdrawing nature of the adjacent nitrophenyl and nitrile groups, activates the ring for various transformations. nih.gov

Key synthetic strategies involving this compound as a building block include:

Ring-Opening Reactions: The polarized cyclopropane ring can undergo nucleophilic attack, leading to the formation of linear carbon chains with strategically placed functional groups. This allows for the introduction of new stereocenters and the elongation of the carbon skeleton.

Functional Group Interconversion: The nitro and nitrile groups can be transformed into a variety of other functionalities. For instance, the nitro group can be reduced to an amine, which can then participate in amide bond formation or the construction of nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further handles for molecular elaboration. frontiersin.org

Cycloaddition Reactions: Under specific conditions, ring-opening of the cyclopropane can generate a 1,3-dipole equivalent, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. rsc.org

These transformations enable synthetic chemists to leverage the compact, three-dimensional structure of this compound to access a diverse array of complex molecules from a single, well-defined starting material. frontiersin.orgnih.gov

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Resulting Functionality | Potential Application |

| Nitro Group | Reduction | Amine (-NH₂) | Amide synthesis, Heterocycle formation |

| Nitrile Group | Hydrolysis | Carboxylic Acid (-COOH) | Esterification, Amide coupling |

| Nitrile Group | Reduction | Primary Amine (-CH₂NH₂) | Further functionalization |

| Cyclopropane Ring | Nucleophilic Ring-Opening | Functionalized Alkane | Carbon chain elongation |

| Entire Molecule | Cycloaddition Precursor | 1,3-Dipole Equivalent | Synthesis of 5-membered rings |

Precursor for Pharmacologically Important Targets

The structural components of this compound are found in numerous pharmacologically active compounds, making it an attractive starting point for medicinal chemistry programs. The cyclopropyl (B3062369) moiety is a particularly valued structural motif in drug design, as it can enhance metabolic stability, improve potency, and modulate conformation. researchgate.net

The 4-nitrophenyl group can be readily converted to a 4-aminophenyl (aniline) derivative via catalytic hydrogenation. This aniline (B41778) substructure is a cornerstone of many pharmaceuticals, including sulfonamides and various kinase inhibitors. Furthermore, molecules containing nitrophenyl groups have been investigated for their potential anticancer and antioxidant properties. nih.govresearchgate.net The synthesis of novel tetrahydroisoquinolines bearing a 4-nitrophenyl group has demonstrated that this moiety can be incorporated into heterocyclic systems exhibiting moderate to strong anticancer activity. nih.gov

By modifying the functional groups of this compound, it can serve as a precursor to scaffolds such as aminocyclopropane carboxylic acids or cyclopropylamines, which are key components in a range of bioactive molecules. nih.gov

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Nitro-substituted compounds, particularly nitroalkenes which are precursors to nitrocyclopropanes, are well-established starting materials for the synthesis of a wide variety of N, O, and S-containing heterocycles. rsc.org

This compound can be envisioned as a synthon for heterocyclic synthesis through several pathways:

Ring-Opening/Cyclization Cascades: The strained cyclopropane ring can be opened by a dinucleophile, initiating a cascade reaction that results in the formation of a heterocyclic ring. For example, reaction with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative could lead to the formation of pyrazoline or isoxazoline (B3343090) rings, respectively.

[3+2] Cycloadditions: As mentioned, thermal or photochemical activation could induce ring-opening to form a 1,3-dipolar species that can be trapped by an alkene or alkyne to afford five-membered rings like pyrrolidines or dihydropyrroles. rsc.org

Nitrile Group Participation: The nitrile group itself can be a key participant in heterocycle formation, such as in the synthesis of pyrimidines, pyridines, or tetrazoles, following its modification or reaction with appropriate polyfunctional reagents.

The versatility of the starting material allows for divergent synthetic routes to various heterocyclic systems. rsc.orgnih.gov

Reagent in Specific Named Reactions (e.g., Ritter-type reactions)

The nitrile functional group in this compound allows it to serve as a substrate in specific named reactions, most notably the Ritter reaction. wikipedia.orgorganic-chemistry.org The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation intermediate, which upon hydrolysis yields an N-alkyl amide. researchgate.net

The carbocation can be generated from a variety of sources, such as tertiary alcohols (e.g., tert-butanol) or alkenes in the presence of a strong acid like sulfuric acid. wikipedia.orgresearchgate.net In a typical procedure, this compound would react with a stable carbocation source, where the nitrile's nitrogen atom acts as a nucleophile. The resulting nitrilium ion intermediate is then quenched with water to produce the corresponding N-substituted amide. organic-chemistry.org This reaction provides a direct method for converting the nitrile into a more complex amide functionality, which is prevalent in many biologically active molecules.

Table 2: Example of a Ritter-type Reaction

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

| This compound | tert-Butanol | H₂SO₄ | Nitrilium Ion | N-tert-butyl-1-(4-nitrophenyl)cyclopropanecarboxamide |

Intermediate in the Synthesis of Pharmaceuticals

As an intermediate, this compound offers a stable and versatile platform for the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov Its value lies in the ability to sequentially or concurrently modify its distinct functional groups to build molecular complexity.

A common strategy in drug synthesis is the late-stage modification of intermediates. nih.gov For example, the nitro group can be carried through several synthetic steps before being reduced to the corresponding aniline, which might be a key pharmacophore for receptor binding. This aniline derivative can then be acylated or used in coupling reactions to complete the synthesis of the target drug molecule. The synthesis of certain anticancer agents and c-Met inhibitors has utilized intermediates containing nitrophenyl or cyano moieties, highlighting the industrial relevance of such building blocks. nih.govatlantis-press.com The presence of the cyclopropane ring adds further value, as this group is known to impart favorable pharmacokinetic properties to drug candidates. researchgate.net

Medicinal Chemistry and Biological Investigations of 1 4 Nitrophenyl Cyclopropanecarbonitrile and Its Derivatives

Pharmacological Properties of Cyclopropane (B1198618) Derivatives

Cyclopropane-containing compounds, both natural and synthetic, are known for a broad spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antibacterial, and antitumor effects. The introduction of amide and aryl groups to the cyclopropane scaffold has been a key strategy in the design of new therapeutic agents.

Derivatives of cyclopropane have been investigated for their ability to combat microbial infections. Research into a series of fifty-three amide derivatives containing a cyclopropane ring has revealed notable antibacterial and antifungal activities. nih.gov Bioassays have shown that the type and substitution patterns on the benzene (B151609) ring and amide groups significantly affect the antimicrobial efficacy of these compounds. nih.gov

The in vitro antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For cyclopropane amide derivatives, aryl amides generally demonstrated higher activity than fatty amides. nih.gov

Specifically, certain derivatives showed moderate inhibitory activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov Thiazole amide derivatives, in particular, have demonstrated promising antibacterial activity. nih.gov The antifungal potential of these compounds has also been a key area of study. Several cyclopropane derivatives exhibited moderate to excellent activity against Candida albicans, a common fungal pathogen. nih.gov Three compounds in one study were found to be particularly sensitive to Candida albicans, showing excellent antifungal activity with a MIC₈₀ value of 16 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives

| Compound Type | Microorganism | Activity Level | MIC₈₀ (μg/mL) |

|---|---|---|---|

| Thiazole Amide Derivative (F9) | Escherichia coli | Good | 32 |

| Cyclopropane Amide (F5, F9, F29, F53) | Staphylococcus aureus | Moderate | 32-64 |

| Cyclopropane Amide (F8, F24, F42) | Candida albicans | Excellent | 16 |

| Cyclopropane Amide (F5, F7, F9, etc.) | Candida albicans | Moderate | 32-64 |

The inhibition of specific enzymes is a primary mechanism through which many therapeutic agents exert their effects. In the context of inflammation, the cyclooxygenase (COX) enzymes are critical targets. nih.gov Derivatives containing the nitrophenyl moiety have been a focus of studies on enzyme inhibition. For instance, a series of 1,2-diphenylbenzimidazoles with nitrophenyl substitutions have been synthesized and evaluated for their interaction with COX-2. nih.gov

One particular compound, 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole, demonstrated the most effective inhibition of COX-2 in its series. nih.govresearchgate.net This highlights the potential of the nitrophenyl group in designing selective enzyme inhibitors. Similarly, studies on 2-(trimethoxyphenyl)-thiazoles revealed that a nitro group substituent on the phenyl ring contributes to a good anti-inflammatory effect through COX inhibition. mdpi.com The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. altogenlabs.com For some novel sulfonamides containing diarylpyrazoles, weak inhibition was observed against COX-1, while moderate inhibition against COX-2 was noted, with IC₅₀ values ranging from 0.52 to 22.25 μM. nih.gov

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases, including cancer. nih.gov The anti-inflammatory effects of many drugs are achieved through the inhibition of COX enzymes, which are involved in the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2; the inhibition of COX-2 is a key target for anti-inflammatory therapies, while inhibition of COX-1 is often associated with gastrointestinal side effects. mdpi.com

Compounds incorporating a p-nitrophenyl group have shown significant anti-inflammatory activity. researchgate.net For example, 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine (B178648) demonstrated time- and dose-dependent anti-inflammatory properties. researchgate.net The mechanism often involves the inhibition of enzymes like COX-2 and 5-lipoxygenase (5-LOX). researchgate.net The ability of 1-phenylbenzimidazoles to mimic the interaction profile of known COX inhibitors has made them promising candidates for new anti-inflammatory agents. nih.govresearchgate.net Furthermore, certain N-(4-(2-(substituted-phenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamides have been shown to reduce the production of nitric oxide (NO), another important mediator of inflammation. nih.govresearchgate.net

The search for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, including those containing cyclopropane and nitrophenyl groups.

The cytotoxic potential of novel compounds is typically first assessed using in vitro assays against various human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the concentration of a drug required to kill 50% of the cells. nih.gov

A series of substituted N-(4′-nitrophenyl)-l-prolinamides were synthesized and evaluated for their cytotoxicity against four human carcinoma cell lines: gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549). nih.gov Many of these compounds induced 50% or more cell inhibition in at least one of the tested cell lines. nih.gov For instance, several derivatives showed good tumor inhibitory activities against HepG2 cells, with inhibition ranging from 50.04% to 79.50%. nih.gov One compound, in particular, exhibited the best antitumor activity against the A549 lung cancer cell line, with a cell inhibition of 95.41% at a concentration of 100 µM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected N-(4′-nitrophenyl)-l-prolinamide Derivatives (100 µM)

| Cell Line | Derivative 4a (% Inhibition) | Derivative 4s (% Inhibition) | Derivative 4u (% Inhibition) | 5-Fluorouracil (% Inhibition) |

|---|---|---|---|---|

| A549 (Lung) | 95.41 ± 0.67 | 70.13 ± 3.41 | 83.36 ± 1.70 | 64.29 ± 2.09 |

| HCT-116 (Colon) | 93.33 ± 1.36 | - | 81.29 ± 2.32 | 81.20 ± 0.08 |

| HepG2 (Liver) | >50 | >50 | >50 | - |

| SGC7901 (Gastric) | - | >50 | >50 | - |

Colorectal cancer is a major global health concern, making cell lines like HCT-116 valuable models for drug screening. researchgate.net Several studies have highlighted the efficacy of nitrophenyl and cyclopropane derivatives against this specific cell line.

For example, N-(4′-nitrophenyl)-l-prolinamide derivatives have been shown to be potent against HCT-116 cells. nih.gov Two compounds from this class, 4a and 4u, outperformed the standard chemotherapy drug 5-fluorouracil in inhibiting HCT-116 cell growth at a concentration of 100 µM. nih.gov Other classes of compounds have also been investigated. Pyrimidine (B1678525) derivatives have shown strong inhibition against HCT-116 cells, with some compounds being more active than the reference drug doxorubicin. ekb.eg Similarly, certain 2'-hydroxy chalcones have been found to be cytotoxic against HCT-116 cells, with one compound exhibiting an IC₅₀ value of 37.07 µM. nih.gov The cytotoxic activity of aporphine (B1220529) derivatives has also been documented in HCT-116 cells, with the most potent compounds having IC₅₀ values in the range of 23–38 μM. nih.govuri.edu Furthermore, pyridoxine-based doxorubicin derivatives have also been tested, though they showed reduced cytotoxicity compared to doxorubicin itself against HCT-116 cells. mdpi.com These findings underscore the potential of targeting colon cancer cells with various derivatives containing these key chemical moieties.

Anticancer Activity

Mechanism of Action in Anticancer Contexts (e.g., cell cycle arrest, apoptosis)

The potential of novel small molecules to serve as anticancer agents often lies in their ability to modulate fundamental cellular processes such as cell division and programmed cell death. The primary mechanisms investigated in this context are the induction of cell cycle arrest and apoptosis. nih.govfrontiersin.org

Cell Cycle Arrest: The proliferation of cancer cells is characterized by dysregulated cell cycle progression. Therapeutic compounds can intervene at specific checkpoints (e.g., G0/G1, S, or G2/M phase) to halt this process. For instance, studies on various novel chemical derivatives have demonstrated the ability to cause cell cycle arrest at the G0/G1 or G2/M phase in a dose-dependent manner. nih.govrsc.orgresearchgate.net This arrest prevents the cancer cells from dividing and proliferating. The mechanism often involves the modulation of key regulatory proteins. For example, a decrease in the expression of cell cycle regulators like CDK4 and its target Rb can indicate a potential arrest of the cell cycle. nih.gov Similarly, the downregulation of cyclin B is another marker associated with cell cycle inhibition. mdpi.com

Apoptosis Induction: Apoptosis is a natural, programmed process of cell death that is often evaded by cancer cells. A key strategy in cancer therapy is to reactivate these apoptotic pathways within tumor cells. frontiersin.org Chemical compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways. The intrinsic pathway is a common target, where the compound causes a loss of mitochondrial membrane potential. rsc.org This event can be initiated by an increase in cellular reactive oxygen species (ROS) and leads to a cascade of events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org The activation of executioner proteins, such as caspase-3, is a hallmark of apoptosis, leading to the systematic dismantling of the cell. researchgate.netmdpi.com For some novel compounds, a significant increase in the Bax/Bcl-2 ratio has been observed, which is a strong indicator of a shift towards apoptosis. mdpi.com

While direct studies on the anticancer mechanisms of 1-(4-Nitrophenyl)cyclopropanecarbonitrile were not prominent in the reviewed literature, the established activities of other novel heterocyclic and nitrophenyl-containing compounds suggest that its derivatives could plausibly exert antitumor effects through the induction of cell cycle arrest and/or apoptosis. rsc.orgchemrxiv.org

Neurochemical Studies

Based on the available research, specific neurochemical investigations into this compound and its direct derivatives are limited. While computational studies in drug design sometimes target neurological pathways, such as the design of neurotransmitter uptake inhibitors, direct experimental data on the neurochemical profile of this specific compound is not widely reported in the literature nih.gov.

Drug Design and Discovery Efforts

The journey from a chemical structure to a viable drug candidate is a complex process involving sophisticated design and discovery strategies. For a scaffold like this compound, several computational and synthetic approaches are employed to identify and optimize its therapeutic potential.

Scaffold Hopping and Ligand-Based Drug Design

Drug design can proceed even without a known 3D structure of the biological target. This approach, known as ligand-based drug design, relies on the knowledge of existing molecules that are active against the target. researchgate.net This method uses the structural features of known active compounds to guide the design of new drug candidates. researchgate.net

A key strategy within this field is scaffold hopping , which aims to discover structurally novel compounds by modifying the central core (scaffold) of a known active molecule. uniroma1.itnih.gov The goal is to identify new chemical entities with different backbones that retain the essential features required for biological activity. uniroma1.it This technique is valuable for several reasons: it can lead to compounds with improved properties (such as solubility or metabolic stability), overcome existing patents, and explore new chemical space. uniroma1.itnih.gov Computational tools can facilitate scaffold hopping by generating new molecular structures that maintain key pharmacophoric features of the original template molecule but possess a chemically distinct core. chemrxiv.org The this compound structure, with its rigid cyclopropane core and defined phenyl substitution, represents a potential starting point for such scaffold hopping campaigns to generate novel derivatives.

Structure-Based Drug Design

When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, researchers can employ structure-based drug design (SBDD) . nih.gov This powerful approach uses the target's structural information to design molecules that can bind to it with high affinity and specificity. nih.govproteinstructures.com Techniques like molecular docking simulate how a library of compounds might fit into the target's active site, allowing researchers to prioritize candidates for synthesis and testing. nih.govsemanticscholar.org

This method is particularly useful for designing selective inhibitors, even for targets that are closely related. By analyzing small differences in the active sites of proteins, specific inhibitors can be developed. proteinstructures.com For example, research into p-nitrophenyl hydrazones, which share the p-nitrophenyl moiety with the title compound, utilized structure-based design to identify multi-target inhibitors for inflammatory pathways. chemrxiv.org This demonstrates the utility of SBDD for designing molecules containing the nitrophenyl group, suggesting that derivatives of this compound could be rationally designed using similar principles, provided a relevant biological target structure is available.

Lead Compound Identification

The process of drug discovery begins with identifying a "lead compound"—a molecule that demonstrates the desired biological activity and serves as the starting point for optimization into a final drug. technologynetworks.com Natural products have historically been a rich source for lead discovery, providing novel and diverse chemical structures. mdpi.comresearchgate.netnih.gov

A lead compound is typically identified through screening large libraries of chemicals. technologynetworks.com Once a "hit" is found, it undergoes further evaluation of its pharmacodynamic and physicochemical properties to qualify as a lead. The cyclopropane moiety is an important design element in modern medicinal chemistry, valued for its ability to provide a rigid, three-dimensional structure to molecules. researchgate.net The 1-phenylcyclopropane carbonitrile scaffold, therefore, represents a potential starting point for lead discovery campaigns. Its derivatives can be synthesized and screened against various biological targets to identify initial hits for anticancer or other therapeutic applications. nih.gov

Synthesis of Analogs and Derivatives

A crucial part of medicinal chemistry is the synthesis of analogs and derivatives of a lead compound to explore the structure-activity relationship (SAR)—how changes in the molecule's structure affect its biological activity. A convenient method for synthesizing substituted 1-phenylcyclopropane carbonitrile derivatives has been developed, involving the α-alkylation of substituted phenylacetonitrile with 1,2-dibromoethane (B42909). nih.gov